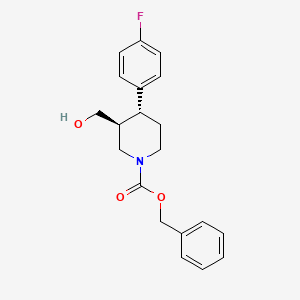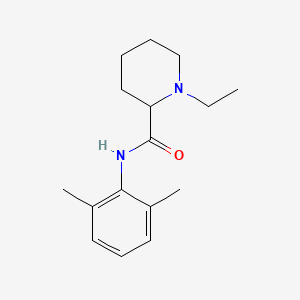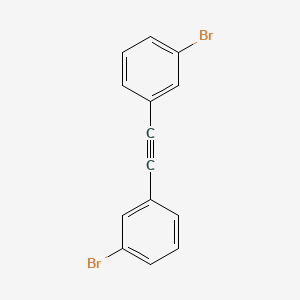
1,2-Bis(3-bromophenyl)ethyne
概要
説明
1,2-Bis(3-bromophenyl)ethyne is an organic compound with the molecular formula C14H8Br2 It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected by an ethyne (acetylene) linkage
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3-bromophenyl)ethyne can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-bromophenylboronic acid with 3-bromoiodobenzene in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like DME (dimethoxyethane) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial production.
化学反応の分析
Types of Reactions
1,2-Bis(3-bromophenyl)ethyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Cyclization Reactions: It can undergo cyclization reactions to form polycyclic aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as K2CO3 or NaOH, used to deprotonate reactants.
Solvents: Common solvents include DME, THF (tetrahydrofuran), and toluene.
Major Products Formed
Substituted Phenylacetylenes: Through substitution reactions.
Polycyclic Aromatic Hydrocarbons: Through cyclization reactions.
科学的研究の応用
1,2-Bis(3-bromophenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Studied for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2-Bis(3-bromophenyl)ethyne in chemical reactions involves the activation of the ethyne linkage and the bromine atoms The ethyne linkage can participate in π-π interactions and act as a site for further functionalization
類似化合物との比較
Similar Compounds
- 1,2-Bis(4-bromophenyl)ethyne
- 1,2-Bis(2-bromophenyl)ethyne
- 1,2-Diphenylethyne
Uniqueness
1,2-Bis(3-bromophenyl)ethyne is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific products that may not be easily accessible with other similar compounds.
特性
IUPAC Name |
1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUXTVJTIPBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


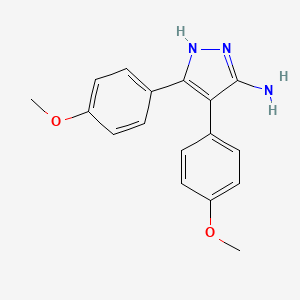
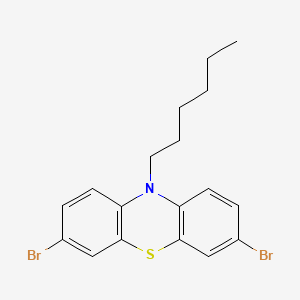
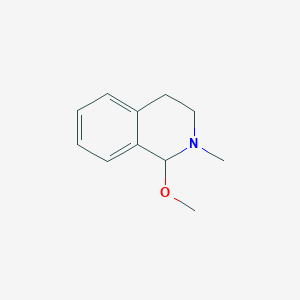

![N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B1640824.png)
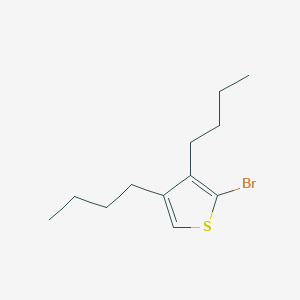
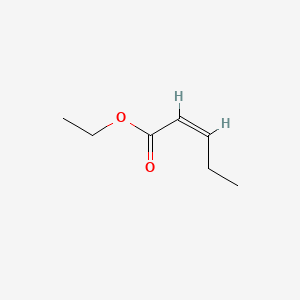
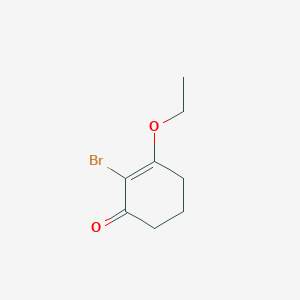
![(R)-N-[2-(2,4,6-Triisopropylbenzylamino)-phenyl]-S-methyl-S-phenylsulfoximin](/img/structure/B1640846.png)
![2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid ethyl ester](/img/structure/B1640852.png)
![4-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B1640854.png)
![1H-Indole, 5-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1640862.png)
